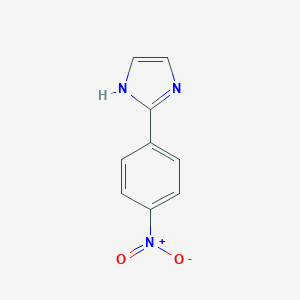

2-(4-nitrophenyl)-1H-imidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-nitrophenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)8-3-1-7(2-4-8)9-10-5-6-11-9/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKIAPNNPWBCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467709 | |

| Record name | 2-(4-nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1614-06-8 | |

| Record name | 2-(4-nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-nitrophenyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Catalyst-Dependent Synthetic Approaches

Catalysts play a pivotal role in the synthesis of imidazole (B134444) derivatives by lowering the activation energy and increasing the reaction rate. The choice of catalyst can significantly influence the reaction conditions and outcomes.

Transition metals are widely utilized as catalysts in the synthesis of imidazoles due to their ability to facilitate various organic transformations. beilstein-journals.orgresearchgate.netrsc.org Palladium, nickel, copper, and rhodium are among the most common transition metals employed for this purpose. beilstein-journals.orgrsc.orgresearchgate.net These catalysts can be used in the form of metal salts, such as NiCl₂·6H₂O and CuCl₂, or as complexes. tandfonline.comderpharmachemica.com For instance, a palladium-catalyzed, multicomponent synthesis of pyrido[2,1-α]isoindoles involves the carbonylative coupling of imines and 2-bromopyridines to form mesoionic dipoles, which then undergo cycloaddition. researchgate.net Nickel-catalyzed C-H arylations and alkenylations of imidazoles with phenol (B47542) and enol derivatives have also been reported. rsc.orgresearchgate.net The use of a tertiary alcohol as a solvent is key to the success of C-H coupling of imidazoles in this context. rsc.org

| Catalyst | Reactants | Product | Yield (%) | Reference |

| Ni(OTf)₂/dcype | N-benzyl benzimidazole (B57391), Carbamate of phenol derivative | C2-arylated benzimidazole | Moderate to excellent | rsc.org |

| Ni(cod)₂ | Imidazole, Phenol derivative | C2-arylated imidazole | - | rsc.org |

| CuCl₂ | Benzil, 4-Nitrobenzaldehyde (B150856), Ammonium (B1175870) acetate (B1210297) | 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole | - | derpharmachemica.com |

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Imidazole Derivatives.

Heterogeneous catalysts, such as zeolites and nanomaterials, offer several advantages, including ease of separation, reusability, and often milder reaction conditions. rsc.orgrsc.org Zeolites, with their porous structure and acidic sites, can effectively catalyze the synthesis of substituted imidazoles. rsc.orgrsc.org For instance, ZSM-11 zeolites have been used for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions with high yields. rsc.org Nanomaterials, such as nanocrystalline MgAl₂O₄ and fly ash supported Bi₂O₃-ZnO, have also been employed as efficient catalysts for one-pot synthesis of imidazole derivatives. nih.govnih.gov These catalysts often lead to high yields in short reaction times under mild conditions. nih.gov

| Catalyst | Reactants | Product | Yield (%) | Reference |

| ZSM-11 zeolite (48 h) | Aldehydes, Benzil, Amines, Ammonium acetate | 1,2,4,5-Tetrasubstituted imidazoles | High | rsc.org |

| Nanocrystalline MgAl₂O₄ | Aldehyde, Benzil, Ammonium acetate, Primary aromatic amine | 1,2,4,5-Tetrasubstituted imidazoles | High | nih.gov |

| Fly ash supported Bi₂O₃-ZnO | Benzil, Aromatic aldehyde, 2-Amino ethyl pyrrolidine, Ammonium acetate | 1,2,4,5-Tetra substituted imidazoles | Magnificent | nih.gov |

Table 2: Examples of Heterogeneous Catalysis in Imidazole Synthesis.

Organic catalysts and biocatalysts present environmentally friendly alternatives to metal-based catalysts. tandfonline.comrsc.org Fruit juices, such as lemon juice, have been successfully used as biocatalysts for the one-pot, three-component synthesis of substituted imidazoles. tandfonline.comtandfonline.com This method is attractive due to its eco-friendly nature, ready availability, and cost-effectiveness. tandfonline.com The acidic nature of lemon juice, primarily due to citric acid, facilitates the condensation reactions involved in imidazole synthesis. tandfonline.com Lipases, another class of biocatalysts, have also been employed for the regioselective synthesis of imidazole-fused heterocycles. rsc.org

| Catalyst | Reactants | Product | Yield (%) | Reference |

| Citrus limon L. juice | Substituted aldehydes, Benzil, Ammonium acetate | Substituted imidazoles | Moderate to excellent | tandfonline.comtandfonline.com |

| Lipase | 2-Aminopyridine, Phenacyl bromide | Imidazo[1,2-a]pyridine derivatives | 89-95 | rsc.org |

| Glutamic acid | Aromatic aldehyde, Benzil or Benzoin, Ammonium acetate | 2,4,5-Triaryl substituted imidazole | - | ufms.br |

Table 3: Examples of Organic and Biocatalysis in Imidazole Synthesis.

Catalyst-Free Synthetic Approaches

The synthesis of 2-(4-nitrophenyl)-1H-imidazole can also be achieved without the use of a catalyst, often relying on the inherent reactivity of the starting materials under specific reaction conditions. These methods are advantageous as they avoid catalyst-related costs and potential contamination of the final product. nih.govsharif.eduwiley.com

A notable catalyst-free method involves the [3+2] cyclization of vinyl azides with amidines. nih.govacs.org This approach allows for the synthesis of 2,4-disubstituted imidazoles with a broad range of functional groups in good to excellent yields. nih.gov For instance, the reaction of 4-nitrobenzimidamide with (E)-(2-azidovinyl)benzene yields 2-(4-nitrophenyl)-4-phenyl-1H-imidazole. nih.govacs.org Another green approach utilizes PEG-400 as a recyclable reaction medium for the synthesis of imidazole-bearing pyrazole (B372694) moieties in a catalyst-free manner. wiley.com Water has also been used as a green solvent for the one-pot synthesis of 2,4,5-trisubstituted imidazoles, where diammonium hydrogen phosphate (B84403) acts as a reagent rather than a catalyst. sharif.edu

| Reactants | Solvent/Medium | Product | Yield (%) | Reference |

| Vinyl azides, Amidines | Acetonitrile | 2,4-Disubstituted-1H-imidazoles | Good to excellent | nih.govacs.org |

| 1H-imidazole-4-carbaldehyde, Acetophenones, Phenyl hydrazine | PEG-400 | Imidazole-bearing pyrazole moiety | High | wiley.com |

| 1,2-Diketones, Diammonium hydrogen phosphate, Aryl aldehydes | Water | 2,4,5-Trisubstituted imidazoles | Excellent | sharif.edu |

Table 4: Examples of Catalyst-Free Synthetic Approaches.

One-Pot and Multi-Component Reaction Strategies

One-pot and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules like this compound in a single step from three or more reactants. nih.govnih.govscirp.org These reactions are atom-economical and environmentally friendly as they reduce the number of purification steps and minimize waste. wiley.com

The synthesis of this compound and its derivatives is often achieved through a three-component reaction of a 1,2-dicarbonyl compound (like benzil), an aldehyde (such as 4-nitrobenzaldehyde), and a source of ammonia (B1221849) (commonly ammonium acetate). tandfonline.comrsc.orgufms.br Various catalysts, including heterogeneous catalysts, biocatalysts, and transition metals, can be employed to facilitate these MCRs. tandfonline.comrsc.orgnih.gov For example, a one-pot synthesis of 1,2,4,5-tetra substituted imidazoles has been achieved using fly ash loaded Bi₂O₃-ZnO as a catalyst. nih.gov Similarly, fruit juices have been used as biocatalysts in one-pot syntheses of substituted imidazoles. tandfonline.com Catalyst-free one-pot syntheses have also been developed, for instance, using water as a solvent. sharif.edu

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Four-component | Benzil, Aromatic aldehyde, 2-Amino ethyl pyrrolidine, Ammonium acetate | Fly ash loaded Bi₂O₃-ZnO | 1,2,4,5-Tetra substituted imidazoles | nih.gov |

| Three-component | Substituted aldehydes, Benzil, Ammonium acetate | Citrus limon L. juice | Substituted imidazoles | tandfonline.com |

| Three-component | 1,2-Diketones, Aryl aldehydes, Diammonium hydrogen phosphate | Water, reflux | 2,4,5-Trisubstituted imidazoles | sharif.edu |

| Four-component | Benzil, Aldehyde, Primary aromatic amine, Ammonium acetate | Nanocrystalline magnesium aluminate, ultrasonic irradiation | 1,2,4,5-Tetrasubstituted imidazoles | nih.gov |

Table 5: Examples of One-Pot and Multi-Component Reactions.

Precursor Derivatization and Functionalization Strategies

The synthesis of this compound can also be approached by modifying precursor molecules. This involves the derivatization or functionalization of starting materials to introduce the necessary chemical groups before the final cyclization to form the imidazole ring. mdpi.comnuph.edu.ua

One strategy involves the formation of the imidazole ring from functionalized alkenyl compounds. nuph.edu.ua Alternatively, imidazole derivatives can be functionalized with an alkenyl moiety. nuph.edu.ua The synthesis of disubstituted imidazoles can be achieved through the base-catalyzed condensation of amidoximes and methyl propiolate. nih.gov Another method involves the acid-catalyzed oxidation of methylketones and subsequent coupling with aldehydes in the presence of ammonium acetate. nih.govmdpi.com

The functionalization of the imidazole ring itself is also a viable strategy. For instance, imidazole N-oxides can serve as precursors for the synthesis of various imidazole derivatives through reactions like [3+2] cycloaddition. beilstein-journals.orgnih.gov The C-H functionalization of imidazoles using transition metal catalysts is another powerful technique to introduce aryl or alkenyl groups at specific positions on the imidazole ring. rsc.orgresearchgate.net

| Precursor/Strategy | Reagents/Conditions | Product | Reference |

| Amidoximes and methyl propiolate | Base-catalyzed condensation | Disubstituted imidazoles | nih.gov |

| Methylketones and aldehydes | Acid-catalyzed oxidation, ammonium acetate | Disubstituted imidazoles | nih.govmdpi.com |

| Imidazole N-oxides | Ylidene, [3+2] cycloaddition | Functionalized imidazoles | beilstein-journals.orgnih.gov |

| Imidazoles and phenol derivatives | Ni(OTf)₂/dcype, t-amyl alcohol | C2-arylated imidazoles | rsc.org |

Table 6: Examples of Precursor Derivatization and Functionalization Strategies.

Synthesis of Schiff Base Precursors

A fundamental approach to the synthesis of 2-aryl-1H-imidazole derivatives, including this compound, involves the formation of a Schiff base precursor. This intermediate is typically generated through the condensation reaction of an aldehyde with an amine-containing compound.

One established method involves the reaction of 4-nitrobenzaldehyde with glyoxal (B1671930) in the presence of ammonium acetate. This process proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring. Similarly, the synthesis of the related benzimidazole derivative, 2-(4-nitrophenyl)-1H-benzimidazole, utilizes the condensation of o-phenylenediamine (B120857) (OPD) with 4-nitrobenzaldehyde (NBA) to form the mono Schiff base precursor, N-(4-nitrobenzyl)benzene-1,2-diamine. nih.gov The formation of the imine linkage in the Schiff base is a critical step, resulting from the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde. nih.gov

Another example is the synthesis of the 2-(4-nitrophenyl)iminomethyl phenol Schiff base (NPIMP) ligand, which can be achieved through both conventional heating and microwave irradiation methods by reacting 4-nitroaniline (B120555) with salicylaldehyde. tandfonline.com These Schiff bases are not only crucial intermediates for imidazole synthesis but are also valuable in their own right for forming metal complexes with various applications. nih.govtandfonline.com

The synthesis of 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole also relies on precursors formed from benzil, 4-nitrobenzaldehyde, and ammonium acetate. itmedicalteam.pl In this case, the reaction is conducted at elevated temperatures to ensure maximal contact between the reactant molecules. itmedicalteam.pl

The following table summarizes the synthesis of various Schiff base precursors and the resulting imidazole derivatives.

| Precursors | Resulting Imidazole Derivative | Synthesis Method | Reference |

| 4-Nitrobenzaldehyde, Glyoxal, Ammonium Acetate | This compound | Condensation and cyclization | |

| o-Phenylenediamine, 4-Nitrobenzaldehyde | N-(4-nitrobenzyl)benzene-1,2-diamine | Condensation | nih.gov |

| 4-Nitroaniline, Salicylaldehyde | 2-(4-nitrophenyl)iminomethyl phenol Schiff base | Microwave or conventional heating | tandfonline.com |

| Benzil, 4-Nitrobenzaldehyde, Ammonium Acetate | 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole | Condensation at 80-100°C | itmedicalteam.pl |

N-Substituted and N-Functionalized Derivatives

The imidazole ring of this compound possesses a reactive secondary amine group that allows for the introduction of various substituents at the N-1 position. This functionalization is a key strategy for modifying the compound's properties.

N-arylation of imidazoles can be achieved using aryl halides in the presence of a catalyst. For instance, N-phenyl imidazole and 1-(4-nitrophenyl)-1H-imidazole have been synthesized from imidazole and different aryl halides using a recoverable Pd/AlO(OH) nanoparticle catalyst under ultrasonic conditions. biomedres.usbiomedres.us The use of a water/isopropyl alcohol solvent mixture has been shown to be effective for this transformation. biomedres.us The reaction yield can be influenced by the electronic nature of the substituents on both the imidazole and the aryl halide. For example, the presence of an electron-withdrawing nitro group on the imidazole ring can weaken its nucleophilicity, leading to lower yields in some cases. biomedres.us

The synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives, such as 2-(4-nitrophenyl)-4,5-diphenyl-1-p-tolyl-1H-imidazole and 1-(4-chlorophenyl)-2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole, has been accomplished using a nanostructured molten salt, 2,6-dimethylpyridinium trinitromethanide. rsc.org

Furthermore, N-functionalization can be achieved through reactions like the one-pot synthesis of 2-imidazolines from the ring expansion of imidoyl chlorides with aziridines. nih.gov This method has been used to produce derivatives like ethyl 1-benzyl-5-(4-nitrophenyl)-2-phenyl-4,5-dihydro-1H-imidazole-4-carboxylate. nih.gov

A study reported the synthesis of 2,4-di-tert-butyl-6-((2-(4-nitrophenyl)-1H-imidazol-3-yl)ethyl)imino)methyl)phenol through the nucleophilic substitution of 2-(((2-bromoethyl)imino)methyl)-4,6-di-tert-butylphenol with 1-(4-nitrophenyl)-1H-imidazole. chemsociety.org.ng

The table below provides examples of N-substituted and N-functionalized derivatives of this compound.

| Derivative | Synthesis Method | Catalyst/Reagent | Reference |

| 1-(4-Nitrophenyl)-1H-imidazole | N-arylation of imidazole | Pd/AlO(OH) NPs | biomedres.usbiomedres.us |

| 2-(4-Nitrophenyl)-4,5-diphenyl-1-p-tolyl-1H-imidazole | Multicomponent reaction | 2,6-dimethylpyridinium trinitromethanide | rsc.org |

| 1-(4-Chlorophenyl)-2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole | Multicomponent reaction | 2,6-dimethylpyridinium trinitromethanide | rsc.org |

| 2-(4-Nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole | Multistep synthesis from 4-methoxyphenyl (B3050149) glyoxal | - | nih.gov |

| 2,4-di-tert-butyl-6-((2-(4-nitrophenyl)-1H-imidazol-3-yl)ethyl)imino)methyl)phenol | Nucleophilic substitution | - | chemsociety.org.ng |

Ring Substitution and Modifications

Modifications to the imidazole and phenyl rings of this compound are crucial for tuning its chemical and physical properties. These modifications can involve the introduction of various substituents at different positions on the heterocyclic and aromatic rings.

A common method for synthesizing substituted imidazoles is the multi-component reaction, which allows for the assembly of the imidazole core from simple starting materials in a single step. For example, 2,4,5-trisubstituted imidazoles can be synthesized from the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium acetate. rsc.orgaip.orgderpharmachemica.com This approach has been used to synthesize 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole, with catalysts such as copper rsc.org or citric acid derpharmachemica.com being employed to improve reaction efficiency. Microwave irradiation has also been utilized to accelerate the synthesis of 2,4,5-triarylsubstituted imidazole derivatives. aip.org

The synthesis of 2,4-disubstituted imidazoles has been achieved through a [3+2] cyclization of vinyl azides with amidines under catalyst-free conditions. acs.orgnih.gov This method offers a route to derivatives such as 2-(4-nitrophenyl)-4-phenyl-1H-imidazole. acs.orgnih.gov

Furthermore, direct substitution on the imidazole ring can be performed. For instance, the synthesis of 2-(4-nitrophenyl)-4-nitro-1H-imidazole can be achieved through the nitration of a suitable precursor, such as 2-(4-aminophenyl)imidazole, using a mixture of concentrated nitric and sulfuric acids. evitachem.com The electron-withdrawing nitro group at the 4-position of the phenyl ring activates the aromatic system for electrophilic substitution.

The following table presents examples of ring-substituted derivatives and the synthetic methods employed.

| Derivative | Position of Substitution | Synthesis Method | Catalyst/Reagent | Reference |

| 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole | C-4 and C-5 | Multicomponent reaction | Copper, Citric acid, or HISA | rsc.orgaip.orgderpharmachemica.com |

| 2-(4-Nitrophenyl)-4-phenyl-1H-imidazole | C-4 | [3+2] Cyclization | - | acs.orgnih.gov |

| 2-(4-Nitrophenyl)-4-nitro-1H-imidazole | C-4 | Nitration | Nitric acid/Sulfuric acid | evitachem.com |

| 2-(4-Nitrophenyl)-4-(4-methoxyphenyl)-1H-imidazole | C-4 | Multistep synthesis | - | nih.gov |

| 4-(4-Fluorophenyl)-2-(4-nitrophenyl)-1H-imidazole | C-4 | [3+2] Cyclization | - | acs.orgnih.gov |

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the reaction mechanisms involved in the synthesis of this compound and its derivatives is crucial for optimizing reaction conditions and developing new synthetic routes.

The formation of the imidazole ring from a Schiff base precursor, such as N-(4-nitrobenzyl)benzene-1,2-diamine, involves a cyclization reaction. nih.govresearchgate.net This step is often followed by an oxidation or rearrangement to yield the final aromatic imidazole ring. researchgate.net The electron-withdrawing nitro group plays a significant role in influencing the electronic properties of the intermediates and transition states, thereby affecting the reaction pathway and rate. nih.govresearchgate.net

In the catalyst-free [3+2] cyclization of vinyl azides with amidines, control experiments have suggested that the free NH2 group of the amidine is essential for the transformation to occur. acs.orgnih.gov

For the synthesis of N-aryl imidazoles catalyzed by Pd/AlO(OH) nanoparticles, a plausible mechanism involves the coordination of the palladium catalyst to the aryl halide, followed by oxidative addition, coordination of the imidazole, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. biomedres.us

The synthesis of 2,4,5-trisubstituted imidazoles via the Debus-Radziszewski reaction is believed to proceed through the initial condensation of the aldehyde and ammonium acetate to form a diimine intermediate, which then reacts with the 1,2-dicarbonyl compound.

Computational analyses are sometimes employed in conjunction with experimental studies to gain deeper insights into the reaction mechanisms and the stability of intermediates and products. researchgate.net These studies help to elucidate how substituents, such as the nitro group, influence the structural and electronic properties of the molecules and their reactivity. researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-(4-nitrophenyl)-1H-imidazole by probing the magnetic properties of its atomic nuclei.

Proton NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms within the molecule. For derivatives of this compound, the aromatic protons of the nitrophenyl group typically appear as a doublet in the range of δ 8.2–8.5 ppm with a coupling constant (J) of 8–9 Hz. vulcanchem.com The protons of the imidazole (B134444) ring itself are observed between δ 7.8–7.6 ppm.

In a study of 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole, the N-H proton of the imidazole ring was observed as a singlet at δ 12.99 ppm in DMSO-d₆. aip.org The aromatic protons appeared as a multiplet in the range of δ 7.23–8.01 ppm. aip.org Another investigation on 2-(4-nitrophenyl)-4-phenyl-1H-imidazole in CD₃OD showed the protons of the 4-nitrophenyl group as doublets at δ 8.29 (J = 8.0 Hz) and δ 8.05 (J = 8.5 Hz). acs.org

Table 1: ¹H NMR Chemical Shifts for this compound Derivatives

| Compound | Solvent | Imidazole N-H (ppm) | Imidazole C-H (ppm) | 4-Nitrophenyl H (ppm) | Reference |

|---|---|---|---|---|---|

| 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole | DMSO-d₆ | 12.99 (s) | - | 7.23-8.01 (m) | aip.org |

| 2-(4-nitrophenyl)-4-phenyl-1H-imidazole | CD₃OD | - | 7.47 (s) | 8.29 (d, J=8.0), 8.05 (d, J=8.5) | acs.org |

| This compound derivative | DMSO-d₆ | - | 7.8-7.6 | 8.2-7.5 |

Carbon-13 NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The carbon attached to the nitro group in the nitrophenyl ring is characteristically found at approximately δ 148 ppm. In studies of related compounds, such as 2-(4-methylphenyl)-4,5-diphenyl-1H-imidazole, the imidazole and phenyl carbons resonate in the range of δ 125-146 ppm. derpharmachemica.com For 2-(4-nitrophenyl)-4-phenyl-1H-imidazole, the observed chemical shifts in CD₃OD included signals at δ 146.3, 134.2, 128.84, 128.73, 128.4, 126.8, and 124.7. acs.org

Table 2: ¹³C NMR Chemical Shifts for this compound Derivatives

| Compound | Solvent | C-NO₂ (ppm) | Imidazole & Phenyl Carbons (ppm) | Reference |

|---|---|---|---|---|

| 4-(4-Nitrophenyl)-1H-imidazole | - | ~148 | - | |

| 2-(4-nitrophenyl)-4-phenyl-1H-imidazole | CD₃OD | - | 146.3, 134.2, 128.84, 128.73, 128.4, 126.8, 124.7 | acs.org |

| 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | DMSO-d₆ | - | 125.41, 126.95, 127.18, 127.98, 128.31, 128.51, 128.79, 128.89, 128.99, 129.25, 130.95, 132.87, 137.38, 144.54 | derpharmachemica.com |

Two-Dimensional NMR Techniques (e.g., HSQC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are employed to establish correlations between directly bonded nuclei, typically ¹H and ¹³C. protein-nmr.org.uk This is invaluable for unambiguous assignment of signals that may be difficult to interpret from 1D spectra alone. For instance, in the structural analysis of 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, HSQC was used to determine the chemical shift values of hydrogen and their associated carbon atoms. mdpi.com

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. This technique is particularly useful for identifying functional groups. In this compound and its derivatives, characteristic peaks are observed for the nitro group (NO₂) and the imidazole ring.

The asymmetric stretching of the NO₂ group typically appears around 1500-1525 cm⁻¹. aip.orgevitachem.com The N-H stretching vibration of the imidazole ring is observed in the region of 3400-3485.5 cm⁻¹. aip.orgitmedicalteam.pl The C=N bond within the imidazole ring gives rise to a peak around 1591-1685.67 cm⁻¹. aip.orgitmedicalteam.pl Aromatic C-H bonds are indicated by peaks around 3060-3031 cm⁻¹, while aromatic C=C bonds appear at approximately 1600 cm⁻¹ and 1487 cm⁻¹. itmedicalteam.pl The para-substitution on the phenyl ring is confirmed by a peak in the region of 765 cm⁻¹. itmedicalteam.pl

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Imidazole) | Stretching | 3402 - 3485.5 | aip.orgitmedicalteam.pl |

| C-H (Aromatic) | Stretching | 3031.89 - 3060.82 | itmedicalteam.pl |

| C=N (Imidazole) | Stretching | 1591 - 1685.67 | aip.orgitmedicalteam.pl |

| C=C (Aromatic) | Stretching | 1487.01 - 1600.81 | itmedicalteam.pl |

| NO₂ | Asymmetric Stretching | 1515 - 1525 | aip.orgderpharmachemica.com |

| NO₂ | Symmetric Stretching | ~1338.5 - 1352 | aip.orgitmedicalteam.pl |

| C-H (p-substitution) | Bending | ~765 | itmedicalteam.pl |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound and its derivatives leads to strong absorption in the UV-Vis spectrum. cymitquimica.com The nitro group, being a strong chromophore, significantly influences the electronic spectrum, with strong absorption typically observed in the 300–400 nm range. vulcanchem.com For instance, metal complexes of 4,5-Diphenyl-2-(4-nitrophenyl)-1H-imidazole show maximum absorption wavelengths between 399.8 nm and 441.7 nm. researchgate.net The photoelectric properties of ruthenium(II) complexes with this compound[4,5-f] acs.orgcymitquimica.comphenanthrene ligands show broad and strong absorption in the visible light region. pku.edu.cn

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of a derivative, 2-(4-nitrophenyl)-4-phenyl-1H-imidazole, showed a high-resolution mass spectrometry (HRMS) calculated value for C₁₅H₁₂N₃O₂ of 266.0930, with a found value of 266.0928, confirming its molecular formula. acs.org Similarly, ESI-MS has been used to monitor the synthesis of related imidazoles and their quaternary salts. sld.cu

Based on a thorough review of the available scientific literature, a detailed single-crystal X-ray diffraction analysis and Hirshfeld surface analysis for the specific compound This compound has not been publicly reported.

The provided search results contain structural data for various derivatives, such as 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol researchgate.netnih.gov, 4,5-bis(4-methoxyphenyl)-2-(4-nitrophenyl)-1H-imidazole oup.comoup.com, and 1-(4-nitrophenyl)-1H-imidazol-3-ium chloride scienceopen.com. However, the substituents on these molecules (e.g., diphenyl groups, methoxyphenyl groups, or the position of the nitrophenyl group) significantly alter the molecular conformation, geometrical parameters, and crystal packing.

Therefore, in strict adherence to the request to focus solely on "this compound", it is not possible to provide the specified data on its molecular conformation, geometrical parameters, intermolecular interactions, or Hirshfeld surface analysis. Information from substituted derivatives cannot be used to accurately describe the parent compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT has emerged as a powerful tool for predicting the electronic characteristics of molecular systems. acs.orgnih.govnih.gov For 2-(4-nitrophenyl)-1H-imidazole and its derivatives, DFT calculations, often employing the B3LYP functional with various basis sets like 6-311G(d,p), have been instrumental in understanding its structural and electronic properties. nih.govias.ac.inwebofjournals.com These theoretical approaches allow for the examination of the molecule in the gas phase and in the presence of solvents, providing a comprehensive picture of its behavior. researchgate.net

Optimized Geometries and Conformational Analysis

Computational methods have been used to determine the most stable three-dimensional arrangement of atoms in this compound. These calculations identify the optimized molecular geometry by finding the lowest energy conformation. webofjournals.com The process involves adjusting bond lengths, bond angles, and dihedral angles to achieve the most stable structure. For related imidazole (B134444) derivatives, it has been noted that the introduction of different functional groups can lead to minimal potential energy distribution, particularly when substituents are in the para position. webofjournals.com

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. acs.orgnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's electronic properties and its tendency to undergo charge transfer. acs.orgresearchgate.net

For derivatives of this compound, the HOMO is often located on the imidazole ring and associated donor groups, while the LUMO is typically centered on the electron-withdrawing nitrophenyl moiety. mdpi.comekb.eg This separation of the HOMO and LUMO indicates the potential for intramolecular charge transfer from the imidazole ring to the nitrophenyl ring upon electronic excitation. nih.gov A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and lower kinetic stability. acs.org

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.397 |

| LUMO | -1.504 |

| HOMO-LUMO Gap (ΔE) | 4.893 |

The data in this table is for the related compound 6-amino-2-(4-nitrophenyl)-1H-benzimidazole and is presented for illustrative purposes. researchgate.net

Global Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, are used to quantify the chemical reactivity and stability of a molecule. acs.orgnih.gov These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and global softness. materialsciencejournal.org They provide a quantitative measure of the molecule's resistance to deformation of its electron cloud and its tendency to accept or donate electrons. acs.org Molecules with a large energy gap are considered hard, thermodynamically stable, and less reactive, while those with a small energy gap are considered soft, more reactive, and less kinetically stable. acs.org

Natural Bond Orbital (NBO) Analysis

NBO analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. uni-muenchen.deacadpubl.eu It provides a detailed picture of the charge delocalization and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. acadpubl.eubohrium.com The stabilization energies associated with these interactions are calculated, with higher values indicating more significant donor-acceptor interactions. acs.org For imidazole derivatives, NBO analysis can reveal charge transfer from lone pairs of nitrogen and oxygen atoms to antibonding orbitals, which contributes to the stabilization of the molecular structure. acadpubl.eu This analysis helps in understanding the electronic delocalization within the molecule. researchgate.net

Vibrational Frequency Analysis

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. islamiahcollege.edu.in By calculating the harmonic vibrational frequencies using DFT methods, researchers can assign the observed experimental vibrational bands to specific functional groups and modes of vibration within the molecule. bohrium.com A comparison between the calculated and experimental spectra helps to confirm the molecular structure. researchgate.net For derivatives of this compound, characteristic vibrational frequencies for functional groups such as N-H, C-H, C=N, and the nitro group (NO2) can be identified and analyzed. chemsociety.org.ng

Electronic Spectra Prediction (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. ias.ac.inmaterialsciencejournal.org It calculates the vertical excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands. materialsciencejournal.org These calculations can be performed in both the gas phase and in various solvents to understand the effect of the environment on the electronic transitions. researchgate.netmaterialsciencejournal.org For this compound and its analogs, TD-DFT calculations can predict the absorption maxima, which are often associated with π→π* and n→π* electronic transitions involving the imidazole and nitrophenyl rings. webofjournals.com The results can indicate shifts in the absorption spectrum (blue or red shifts) depending on the solvent polarity. materialsciencejournal.org

Nonlinear Optical (NLO) Property Predictions

Nonlinear optical (NLO) materials are crucial for modern technologies like optical data processing and telecommunications. The NLO properties of organic molecules are governed by their molecular structure, specifically the presence of electron-donating and electron-accepting groups linked by a π-conjugated system. While direct computational data for this compound is not extensively detailed in the reviewed literature, studies on closely related derivatives, particularly benzimidazole (B57391) analogues, provide strong evidence of its potential as an NLO material.

Computational investigations on N-1-sulfonyl substituted derivatives of 2-substituted benzimidazoles have been performed using DFT methods. nih.govnih.gov For instance, the derivative 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole , which shares the core 2-(4-nitrophenyl) structure, has been identified as a promising NLO material. nih.gov Calculations for this derivative, performed at both CAM-B3LYP and M06 levels of theory, revealed significant NLO response. The presence of multiple nitro groups (strong electron-withdrawing groups) enhances the molecule's hyperpolarizability. nih.govnih.gov

The calculated average linear polarizability (⟨α⟩) and the total first hyperpolarizability (βtot) are key indicators of NLO activity. For the aforementioned benzimidazole derivative, these values were found to be substantial, highlighting its potential for use in advanced optical applications. nih.gov

Table 1: Calculated NLO Properties for a 2-(4-nitrophenyl)-1H-benzimidazole Derivative

| Computational Method | Average Linear Polarizability (⟨α⟩) (esu) | Total First Hyperpolarizability (βtot) (esu) |

|---|---|---|

| CAM-B3LYP | 5.379 × 10⁻²³ | 2.0418 × 10⁻²⁸ |

| M06 | 4.866 × 10⁻²³ | 5.095 × 10⁻²⁹ |

Data sourced from a study on 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole. nih.gov

Furthermore, experimental studies on metal complexes of 4,5-Diphenyl-2-(4-nitrophenyl)-1H-imidazole have confirmed the significant third-order nonlinear optical properties of this structural class, with a measured nonlinear absorption coefficient (γ) of 2.1 × 10⁻¹² m/W for a Cobalt complex. researchgate.net These findings collectively suggest that the this compound scaffold is a promising candidate for the development of new NLO materials.

Molecular Electrostatic Potential (MESP) and Electron Localization Function (ELF)

Molecular Electrostatic Potential (MESP) and Electron Localization Function (ELF) are powerful computational tools for visualizing the charge distribution and electron localization in a molecule, which are crucial for understanding chemical reactivity.

The MESP surface maps the electrostatic potential onto the molecule's electron density, identifying regions prone to electrophilic and nucleophilic attack. For a molecule like this compound, the MESP is expected to show distinct regions of positive and negative potential. Theoretical studies on related structures, such as (Z)-1-(1H-imidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one, indicate that strong negative potentials are localized over the electronegative oxygen atoms of the nitro group. ijstr.org Conversely, positive potentials are typically found over the hydrogen atoms. ijstr.org In this compound, the nitro group would create a significant electron-deficient (electrophilic) region on the phenyl ring, while the nitrogen atoms of the imidazole ring would represent electron-rich (nucleophilic) centers. ijstr.orgresearchgate.netresearchgate.net

The Electron Localization Function (ELF) provides insight into the regions of electron pairing and localization, helping to identify covalent bonds, lone pairs, and atomic shells. jussieu.frjussieu.frmdpi.com An ELF analysis of N-Butyl-1H-benzimidazole, a related structure, confirms the division of molecular space into basins of attractors that have clear chemical significance, delineating bonding and non-bonding electrons. researchgate.net For this compound, an ELF analysis would be expected to show high localization values (close to 1.0) corresponding to the covalent C-C, C-N, C-H, and N-O bonds, as well as the lone pairs on the nitrogen and oxygen atoms. Regions of lower localization would indicate delocalized π-electrons within the aromatic imidazole and phenyl rings. materialsciencejournal.org

Thermodynamic Property Computations

The thermodynamic properties of a molecule, such as heat capacity, entropy, and enthalpy, can be computed using theoretical methods, typically based on vibrational analysis from DFT calculations. biointerfaceresearch.com These properties are fundamental for understanding the stability and reactivity of a compound under various conditions.

While specific computational studies detailing the thermodynamic functions of this compound are not extensively available in the reviewed literature, the methodologies for such calculations are well-established. For related heterocyclic compounds, DFT calculations have been successfully employed to determine these properties. biointerfaceresearch.com The process involves optimizing the molecular geometry, followed by a frequency calculation to obtain the vibrational modes. From these frequencies, statistical thermodynamics principles are applied to compute the thermodynamic parameters as a function of temperature. Such data would be valuable for predicting the compound's behavior in chemical reactions and for process optimization.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. It is a critical tool in drug discovery for understanding ligand-receptor interactions and predicting binding affinity.

Ligand-Receptor Interaction Modeling

While docking studies specifically for this compound are limited, research on closely related derivatives provides valuable insights. A study involving 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole investigated its interaction with various protein targets. researchgate.net Molecular docking simulations are used to model the interactions between the ligand and the amino acid residues in the active site of a protein. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking.

In these models, the imidazole and nitrophenyl moieties are key pharmacophoric elements. The imidazole ring can act as both a hydrogen bond donor (N-H) and acceptor (N), while the nitrophenyl group can participate in π-π stacking and other electrostatic interactions. materialsciencejournal.org For example, docking studies of imidazole derivatives with the COX-2 receptor have shown the formation of conventional hydrogen bonds with residues like GLN-242 and ARG-343. materialsciencejournal.org

Binding Affinity Prediction and Interaction Analysis

Binding affinity, often expressed as a binding energy (kcal/mol), is a measure of the strength of the interaction between the ligand and the receptor. Lower binding energies typically indicate a more stable ligand-receptor complex.

For the derivative 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole , molecular docking studies have been performed against the proteins Staphylococcus aureus and Escherichia coli to evaluate its potential as an antibacterial agent. researchgate.net The predicted binding energies indicate the potential for this class of compounds to inhibit bacterial protein function. researchgate.net

Table 2: Predicted Binding Energies for a this compound Derivative

| Target Protein | Estimated Free Energy (kcal/mol) |

|---|---|

| Staphylococcus aureus | -6.9 |

| Escherichia coli | -6.8 |

Data sourced from a molecular docking study of 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole. researchgate.net

These computational predictions suggest that the compound forms stable interactions within the binding pockets of these bacterial proteins, supporting its potential as a lead structure for antimicrobial drug development. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity. scispace.comnih.govcrpsonline.com

Several QSAR studies have been conducted on substituted imidazole derivatives to explore their therapeutic potential. researchgate.netcrpsonline.comnih.govresearchgate.net A notable study investigated the antinociceptive, anti-inflammatory, antiepileptic, and locomotor activities of a series of 2-substituted-4,5-diphenyl-1H-imidazoles , which included the 2-(4-nitrophenyl) derivative. crpsonline.comresearchgate.net

These models use molecular descriptors—numerical values that characterize properties like surface area, volume, electronic properties (e.g., HOMO/LUMO energies), and dipole moment—to build a mathematical relationship with the observed biological activity. crpsonline.com The results indicated that for antiepileptic and locomotor activities, compounds with a 2-nitrophenyl substitution exhibited lower activity compared to other substitutions like 4-fluorophenyl or 4-hydroxyphenyl. researchgate.net This suggests that the strong electron-withdrawing nature and steric bulk of the nitro group at this position may be detrimental to binding with the specific receptors involved in these activities.

In contrast, for anti-inflammatory activity, a different set of descriptors, including aqueous solubility and the number of hydrogen bond donor groups, were found to be significant. crpsonline.com The QSAR models developed showed good statistical significance and predictive capability, with R² values often exceeding 0.8, indicating a strong correlation between the descriptors and the biological activity. crpsonline.comresearchgate.net These studies underscore the importance of the substituent at the 2-position of the imidazole ring in modulating biological activity and provide a rational basis for designing more potent imidazole-based therapeutic agents.

Computational Approaches for Pharmacological Property Optimization

Computational methods are instrumental in predicting and optimizing the pharmacological profile of drug candidates. For derivatives of this compound, in silico studies, including molecular docking and the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for identifying promising lead compounds. mdpi.com

Molecular docking simulations are employed to predict the binding affinity and interaction patterns of a ligand with a biological target, such as an enzyme or receptor. For instance, in a study on 2,4,5-trisubstituted imidazole derivatives, including the closely related 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole, molecular docking was used to identify it as a good candidate for further development. mdpi.com Such studies can elucidate key interactions, like hydrogen bonds and hydrophobic interactions, that contribute to the biological activity of the compound. The nitro group of this compound, being a strong electron-withdrawing group, can significantly influence these interactions.

The prediction of ADME properties is another critical aspect of computational drug design. These predictions help in assessing the drug-likeness of a compound and identifying potential liabilities early in the discovery process. Various computational models and software are used to calculate physicochemical properties and predict ADME parameters.

A study on imidazole-based N-phenylbenzamide derivatives utilized computational methods to determine molecular descriptors and drug-likeness properties. nih.gov Similarly, in silico ADME predictions for benzimidazole derivatives have been performed to assess their pharmacokinetic profiles. rsc.org For this compound and its derivatives, these computational tools can predict properties such as solubility, permeability, and metabolic stability, guiding the optimization of the molecular structure to enhance its pharmacological potential.

Interactive Table: Predicted ADME Properties for a Derivative, 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole. mdpi.com

| Property | Predicted Value/Classification | Significance in Drug Discovery |

| Human Intestinal Absorption | High | Indicates good absorption from the gastrointestinal tract. |

| Blood-Brain Barrier Permeation | No | Suggests the compound may not readily cross into the central nervous system. |

| P-glycoprotein Substrate | Yes | May be subject to efflux from cells, potentially affecting its intracellular concentration. |

| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions mediated by this cytochrome P450 isoform. |

| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions mediated by this cytochrome P450 isoform. |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with drugs metabolized by this enzyme. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with drugs metabolized by this enzyme. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with drugs metabolized by this major drug-metabolizing enzyme. |

| Log Kp (skin permeation) | -5.86 cm/s | Indicates low skin permeability. |

Computational Retrosynthesis and Synthetic Route Prediction

Computational retrosynthesis has emerged as a powerful strategy to assist chemists in designing efficient and novel synthetic routes to target molecules. nih.gov This approach involves recursively breaking down a target molecule into simpler, commercially available starting materials. nih.gov

Several computer-aided synthesis planning (CASP) tools, such as SYNTHIA™ (formerly Chematica) and CAS SciFinder's retrosynthesis planner, have been developed to automate this process. synthiaonline.comcas.org These software platforms utilize vast databases of chemical reactions and employ sophisticated algorithms to propose viable retrosynthetic pathways. nih.govsynthiaonline.comcas.org

For a target molecule like this compound, a computational retrosynthesis program would identify key bond disconnections to suggest potential precursors. A common disconnection for the imidazole ring would lead to precursors such as 4-nitrobenzaldehyde (B150856), an amine source like ammonia (B1221849) (often from ammonium (B1175870) acetate), and a two-carbon unit, which can be derived from glyoxal (B1671930). This aligns with the well-established Radziszewski synthesis for imidazoles. mdpi.com

The software can also explore alternative and potentially more innovative routes by searching for less obvious bond cleavages and transformations. It can factor in various parameters such as the cost and availability of starting materials, reaction yields, and stereoselectivity to rank the proposed synthetic routes. cas.org This allows chemists to evaluate multiple synthetic strategies and select the most optimal one for laboratory execution. The synthesis of various imidazole derivatives has been reported through multi-component reactions, and these computational tools can be invaluable in optimizing the conditions and exploring the scope of such reactions. mdpi.comasianpubs.org

The prediction of synthetic routes is not limited to identifying precursors. These advanced computational tools can also provide detailed information on reaction conditions, potential byproducts, and references to published procedures for similar transformations, thereby significantly accelerating the process of synthetic route development. synthiaonline.com

Coordination Chemistry and Supramolecular Assemblies

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using 2-(4-nitrophenyl)-1H-imidazole and its related isomers has been an area of active research. These complexes are typically prepared through the reaction of the imidazole (B134444) derivative with various metal salts. researchgate.netjocpr.com The resulting structures are characterized using a suite of analytical techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), elemental analysis, and single-crystal X-ray diffraction, to elucidate their structural and electronic properties. jocpr.comitmedicalteam.pl

Ligand Coordination Modes and Chelation Behavior

Imidazole derivatives can coordinate to metal ions in several ways, but 2-substituted imidazoles often act as monodentate ligands. jocpr.com In the case of this compound, coordination typically occurs through the lone pair of electrons on the sp² hybridized tertiary nitrogen atom of the imidazole ring. jocpr.com This mode of coordination is confirmed by shifts in the characteristic vibrational frequencies of the C=N bond in the IR spectra of the metal complexes compared to the free ligand. jocpr.com

The electron-withdrawing nature of the 4-nitrophenyl substituent significantly influences the electronic environment of the imidazole ring, which in turn affects the stability and reactivity of the resulting metal complexes. researchgate.netresearchgate.net While this compound primarily acts as a monodentate ligand, related structures can exhibit more complex chelation behavior depending on the functional groups present. For instance, a closely related ligand, 2(4-nitrophenyl)-4,5-diphenyl-1H-imidazole, has been shown to coordinate to cobalt and manganese through both a nitrogen atom of the imidazole ring and an oxygen atom of the nitro group, demonstrating bidentate behavior. itmedicalteam.pl

Transition Metal Complexes (e.g., Copper, Cobalt, Manganese)

Stable complexes of nitrophenyl-substituted imidazoles have been successfully synthesized with various transition metals, including copper(II), cobalt(II), and manganese(II). nih.govitmedicalteam.pl The stoichiometry and geometry of these complexes vary depending on the metal ion and reaction conditions.

For example, studies on the closely related isomer 1-(4-nitrophenyl)imidazole have yielded complexes with defined formulations, providing insight into the types of structures that can be formed. These serve as representative examples of how such ligands coordinate with transition metals.

| Complex Formulation | Metal Ion | Coordination Geometry | Reference |

|---|---|---|---|

| [Co(C4H5O2)2(C3H4N2)2] | Cobalt(II) | Distorted Trigonal Bipyramid | mdpi.com |

| [Cu(2(4-nitrophenyl)-4,5-diphenyl-1H-imidazole)2] | Copper(II) | Not specified | itmedicalteam.pl |

| [Mn(2(4-nitrophenyl)-4,5-diphenyl-1H-imidazole)3] | Manganese(II) | Not specified | itmedicalteam.pl |

| Cu(II) and Ni(II) complexes with 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles | Copper(II), Nickel(II) | Square Planar (Cu), Tetrahedral (Ni) | jocpr.com |

This table presents examples of metal complexes formed with imidazole derivatives, illustrating typical coordination behavior.

Catalytic Applications of Metal Complexes

The metal complexes of nitrophenyl-substituted imidazoles and their benzimidazole (B57391) analogs are recognized for their potential as catalysts, often exhibiting enhanced activity compared to the free ligands. researchgate.netresearchgate.netnih.gov The coordination of the ligand to a metal center can modify its electronic properties, making the resulting complex a more effective catalyst. researchgate.net

Organic Transformation Catalysis

Metal-imidazole complexes have been explored as catalysts in a variety of organic reactions. For instance, palladium complexes with imidazole-based ligands have shown high efficiency in the hydrogenation of nitroaromatics and in cross-coupling reactions. rsc.org Similarly, copper-imidazole complexes have been designed to mimic the active sites of enzymes like catechol oxidase, catalyzing oxidation and hydrolysis reactions. sciopen.comnih.gov Ruthenium complexes bearing imidazole ligands have also been developed for transfer hydrogenation and metathesis reactions. acs.orgmdpi.com The catalytic activity of these systems highlights the versatility of imidazole-based metal complexes in facilitating a range of organic transformations. mdpi.com

Polymerization Catalysis

The application of metal complexes derived from imidazole-based ligands extends to the field of polymerization. nih.gov Specifically, metal complexes of the related compound 2-(4-nitrophenyl)-1H-benzimidazole are considered essential for various catalytic processes, including polymerization reactions. researchgate.netnih.gov Studies on polymer-bound copper(II)-imidazole complexes have demonstrated their effectiveness as catalysts for the oxidative coupling polymerization of phenols. rug.nl Furthermore, hafnium complexes incorporating imidazole ligands have been investigated for olefin polymerization processes. mdpi.comgoogle.com These findings suggest that complexes of this compound could also serve as effective catalysts in this domain, an area that merits further investigation.

Development of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. nih.govmdpi.com Their high surface area and tunable structures make them promising for applications in gas storage, separation, and catalysis. nih.govfrontiersin.org

Imidazole and its derivatives are widely used as N-donor organic linkers in the synthesis of MOFs. nih.govtaylorfrancis.comnih.gov The nitrogen atoms of the imidazole ring can coordinate with metal centers to form robust, multidimensional networks. mdpi.com The functionalization of these imidazole linkers, for example with a nitrophenyl group, can tune the properties of the resulting MOF. rsc.org For instance, functionalized imidazole linkers have been incorporated into MOFs used for the selective detection of herbicides and for supporting palladium clusters in catalytic applications. frontiersin.orgrsc.org While this compound is a potential candidate for a linker, its successful incorporation into stable, highly porous MOF structures may depend on the selection of appropriate metal nodes and synthesis conditions.

Pharmacological and Biological Research Applications

Antimicrobial Activity Investigations

Derivatives of 2-(4-nitrophenyl)-1H-imidazole have been a focal point of antimicrobial research, demonstrating potential against a wide array of pathogenic microorganisms. The nitro group is often crucial for the observed activity, particularly under hypoxic conditions found in various infection sites.

The antibacterial potential of imidazole (B134444) derivatives, including those with a nitrophenyl substituent, has been explored against both Gram-positive and Gram-negative bacteria. Studies on various molecular hybrids incorporating the 4-nitroimidazole moiety have shown promising results. For instance, certain hybrid compounds have demonstrated inhibitory activity against Staphylococcus aureus, Escherichia coli, and Proteus mirabilis nih.gov. The introduction of the nitro group is often associated with enhanced antibacterial action researchgate.net. Research into N-alkyl-imidazole derivatives has also indicated that the length of the alkyl chain can influence antimicrobial efficacy nih.gov.

| Bacterial Strain | Compound Type | Observed Activity | Reference |

|---|---|---|---|

| Staphylococcus aureus | 4-nitroimidazole hybrid | High inhibition potency | nih.gov |

| Escherichia coli | 4-nitroimidazole hybrid | Active | nih.gov |

| Proteus mirabilis | 4-nitroimidazole hybrid | Active | nih.gov |

Nitroimidazole derivatives have been synthesized and evaluated for their effectiveness against various fungal pathogens. The imidazole ring is a core component of many established antifungal drugs that work by inhibiting ergosterol (B1671047) synthesis researchgate.net. Research has shown that compounds containing the imidazole moiety exhibit notable antifungal activity researchgate.netresearchgate.net. Specifically, synthetic nitro-compounds such as 1-methyl-4-nitro-1H-imidazole have demonstrated potential against several Candida species researchgate.net. Further studies on derivatives combining the imidazole core with a 2,4-dienone motif have yielded compounds with broad-spectrum inhibitory effects against Candida spp., including fluconazole-resistant strains nih.gov.

| Fungal Strain | Compound Type | Observed Activity | Reference |

|---|---|---|---|

| Candida albicans | Imidazole-dienone derivative | Potent activity (MIC = 8 µg/mL) | nih.gov |

| Candida spp. (general) | 1-methyl-4-nitro-1H-imidazole | Antifungal potential | researchgate.net |

| Saprochaete pityophila | Nitroimidazole derivative | High fungistatic activity (EDs < 25) | researchgate.net |

The antiviral properties of imidazole derivatives have also been a subject of scientific inquiry. A series of 2-(substituted phenyl)-1H-imidazole derivatives were synthesized and evaluated for their activity against a range of viruses, including herpes simplex virus (HSV-1 and HSV-2), vaccinia virus (VV), and respiratory syncytial virus (RSV) nih.gov. While the broader class of imidazole derivatives has shown promise, specific data on the antiviral efficacy of this compound is an area of ongoing investigation.

The 4-nitroimidazole scaffold is particularly significant in the search for new treatments for tuberculosis and parasitic diseases like leishmaniasis. These compounds are often activated under the hypoxic conditions characteristic of tuberculous lesions and certain parasitic environments.

Antitubercular Research: The 4-nitroimidazole class of compounds is known to be active against both aerobically and anaerobically grown Mycobacterium tuberculosis (Mtb) nih.gov. The development of hybrid molecules containing a 4-nitroimidazole core linked to other heterocyclic systems, such as thiadiazole, has been pursued as a strategy to discover new anti-tuberculosis agents finechem-mirea.rufinechem-mirea.ru. Research has demonstrated that increasing the lipophilicity at the 5-position of 2-nitroimidazoles can enhance antimicrobial activity against Gram-positive bacteria, including Mtb nih.gov.

Antiparasitic (Antileishmanial) Research: 4-nitro-1H-imidazolyl based compounds have been investigated as potential agents against cutaneous leishmaniasis caused by parasites like Leishmania amazonensis nih.govnih.gov. In in vitro studies, some of these compounds were active against the amastigote form of the parasite, showing acceptable selectivity indexes nih.govnih.gov. Although in vivo efficacy did not always correlate with in vitro potency in initial studies, the leishmanicidal activity supports their use as templates for developing new antileishmanial drugs nih.govnih.gov.

| Target Organism | Compound Type | In Vitro Activity (EC50) | Selectivity Index | Reference |

|---|---|---|---|---|

| Leishmania amazonensis (amastigotes) | 4-nitro-1H-imidazolyl compound 6 | 4.57 ± 0.08 µM | >50 | nih.gov |

| Leishmania amazonensis (amastigotes) | 4-nitro-1H-imidazolyl compound 7 | 9.19 ± 0.68 µM | >50 | nih.gov |

The antimicrobial action of nitroimidazoles is intrinsically linked to the reductive metabolism of the nitro group. This process is most efficient under hypoxic or anaerobic conditions.

Metabolic Pathway Interference: The therapeutic activity of nitroimidazoles is initiated by the enzymatic reduction of the nitro functional group under low-oxygen conditions researchgate.net. This reduction generates nitroradical anions. In the presence of oxygen, this intermediate is re-oxidized, rendering the drug inactive and allowing it to diffuse out of the cell. However, under hypoxia, the nitroradical anion undergoes further reduction to form reactive intermediates, including hydroxylamines nih.gov.

Cell Membrane Disruption: While the primary mechanism involves nucleic acid damage, the generation of reactive intermediates can also lead to broader cellular damage.

Nucleic Acid Synthesis Inhibition: The reactive species generated from the reduction of the nitro group are highly cytotoxic. They can covalently bind to cellular macromolecules, most notably DNA, leading to strand breaks, destabilization of the helical structure, and ultimately, inhibition of nucleic acid synthesis, which results in cell death nih.gov.

Anticancer and Antitumor Research

The imidazole scaffold is present in numerous molecules investigated for anticancer activity nih.gov. Derivatives of this compound have been synthesized and evaluated for their potential to inhibit the growth of various cancer cell lines.

Research has shown that certain N-alkyl-nitroimidazole compounds exhibit cytostatic activity against leukemia and melanoma cell lines and can be selective towards tumor cells openmedicinalchemistryjournal.com. For example, studies have reported LC50 values as low as 16.7 µM in MDA-MB231 breast tumor cells openmedicinalchemistryjournal.com. The substitution pattern on the imidazole ring is critical for activity. For instance, compounds with a 3,4,5-trimethoxyphenyl ring attached to the imidazole core have shown potent cytotoxicity against leukemic cell lines researchgate.net. A series of 4-acetylphenylamine-based imidazole derivatives, including one with a 4-nitrophenyl group, were identified as promising anticancer agents against human breast, prostate, and glioblastoma cell lines nih.gov.

| Cancer Cell Line | Compound Type | Observed Activity (EC50/LC50) | Reference |

|---|---|---|---|

| Prostate Carcinoma (PPC-1) | 1-(4-(2-(ethylthio)-4-(4-hydroxyphenyl)-1H-imidazol-1-yl)phenyl)ethan-1-one | 3.1 - 47.2 µM | nih.gov |

| Glioblastoma (U-87) | 1-(4-(2-(ethylthio)-4-(4-hydroxyphenyl)-1H-imidazol-1-yl)phenyl)ethan-1-one | 3.1 - 47.2 µM | nih.gov |

| Breast Tumor (MDA-MB231) | N-alkyl-nitroimidazole | LC50 as low as 16.7 µM | openmedicinalchemistryjournal.com |

| Leukemia (MOLT-4) | 1,4-diarylimidazole-2-one derivative | GI50 = 20 nM | researchgate.net |

Anti-inflammatory and Analgesic Research

The anti-inflammatory properties of imidazole derivatives have been a significant area of research, with studies focusing on their ability to inhibit key enzymes and modulate inflammatory pathways.

Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. nih.gov There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. nih.govresearchgate.net Therefore, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to reduce gastrointestinal side effects associated with COX-1 inhibition. nih.gov

Research has explored various imidazole-containing compounds as potential COX inhibitors. For instance, a series of 1,2-diphenylbenzimidazoles were synthesized and evaluated for their interaction with COX-2. researchgate.net One derivative, 2-(4-bromophenyl)-1-(4-nitrophenyl)-1H-benzo[d]imidazole, demonstrated notable inhibition of COX-2. researchgate.net Although specific IC50 values for this compound are not provided, the research on related structures suggests that the imidazole scaffold can be effectively utilized to design COX inhibitors.

Beyond direct enzyme inhibition, some imidazole derivatives have been shown to modulate the inflammatory response through other mechanisms. One such mechanism is the interference with macrophage polarization. Macrophages can exist in a pro-inflammatory (M1) state or an anti-inflammatory (M2) state. A study on a fluorophenyl-substituted imidazole demonstrated its ability to promote the repolarization of macrophages from the M1 to the M2 phenotype. nih.govresearchgate.net

This immunomodulatory effect was evidenced by the compound's ability to reduce the expression of M1 markers such as TNF-α, IL-6, iNOS, and COX-2, while increasing M2 markers like IL-4 and arginase-1. researchgate.net This suggests that some imidazole derivatives can exert their anti-inflammatory effects by shifting the balance of the immune response towards resolution and tissue repair. nih.govresearchgate.net

Antioxidant Activity Research

The antioxidant potential of imidazole derivatives has also been an area of active investigation. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. Antioxidants can counteract this by scavenging free radicals.

Studies on imidazole-derived phenolic compounds have shown that the presence of an imidazole ring can influence antioxidant activity. nih.gov In some cases, the conjugation of a polyphenolic subunit with a 2,2-dimethyl-5-(4-nitrophenyl)-2H-imidazol-4-yl fragment was found to significantly increase the antiradical capacity. nih.gov It was noted that imidazole-derived compounds bearing electron-withdrawing functionalities, such as a nitro group, possessed higher values for both antioxidant and antiradical capacities. nih.gov

The antioxidant activity of various benzimidazole (B57391) derivatives has also been evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govcasjournal.org In one study, a series of mono-substituted benzimidazoles were synthesized and tested, with one compound exhibiting the highest antioxidant activity among those tested. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole |

| 2-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol (B47542) |

| 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol |

| 2-(4-bromophenyl)-1-(4-nitrophenyl)-1H-benzo[d]imidazole |

| 2,2-dimethyl-5-(4-nitrophenyl)-2H-imidazol-4-yl |

| 2,2-diphenyl-1-picrylhydrazyl |

| Pimonidazole |

| Evofosfamide |

| TNF-α |

| IL-6 |

| iNOS |

| COX-1 |

| COX-2 |

| IL-4 |

| Arginase-1 |

Exploration of Other Biological Activities

Beyond the more extensively studied applications, the this compound scaffold and its derivatives have been investigated for a range of other potential therapeutic uses. These explorations have revealed promising activities in areas such as cardiovascular, neurological, and metabolic disorders, as well as in antiviral applications.

Antihypertensive Properties

Research into the antihypertensive potential of nitrophenyl-substituted imidazole derivatives has focused primarily on compounds with a benzimidazole core, which is structurally related to this compound. These compounds often function as Angiotensin II Receptor Blockers (ARBs), which are a major class of antihypertensive drugs. researchgate.net The mechanism of action involves blocking the AT1 receptor, which prevents the vasoconstrictor effects of angiotensin II, a key hormone in the Renin-Angiotensin System (RAS) that regulates blood pressure. researchgate.netwikipedia.org

A study involving the synthesis of 2-(3-nitrophenyl)-1H-benzimidazole demonstrated its potential as an antihypertensive agent. researchgate.net Similarly, a series of 1H-benzo[d]imidazole analogues, substituted at position 5 with a nitro group (-NO2), were found to be potent vasorelaxants. nih.gov One of the most potent compounds in this series, 2-methoxy-4-[5-nitro-1H-benzo[d]imidazol-2-yl]phenol, exhibited a dose-dependent antihypertensive effect in spontaneously hypertensive rats. nih.gov

The development of the first orally active ARB, losartan, originated from research on imidazole-5-acetic acid derivatives. wikipedia.org Structure-activity relationship studies on these and subsequent benzimidazole-based ARBs have highlighted the importance of the core heterocyclic structure in binding to the AT1 receptor. ntnu.no For instance, in a series of 5-nitro benzimidazole derivatives, the nature of the substituent at the 2-position was found to be critical for receptor affinity and antihypertensive effects, with an n-butyl group showing better results than n-propyl or n-amyl groups. ntnu.no

Antiepileptic Properties

The imidazole nucleus is a key pharmacophore in a class of anticonvulsant agents known as (arylalkyl)imidazoles. rjptonline.org Research has indicated that the substitution of a hydrophobic ring, such as a phenyl or nitrophenyl group, onto the imidazole ring can lead to anticonvulsant activity. tci-thaijo.org

Studies on 2,4(1H)-diarylimidazoles have shown their potential as anticonvulsant agents in rodent models of acute seizures, including the Maximal Electroshock Seizure (MES) test. nih.gov Many clinically used antiepileptic drugs are known to inhibit sodium channels, and these diarylimidazole analogues have been identified as potent antagonists of hNaV1.2 sodium channels. nih.gov This mechanism is believed to contribute to their ability to suppress the rapid and excessive firing of neurons that occurs during seizures. nih.govijmspr.in

While direct studies on this compound are limited, the data from related diarylimidazoles suggest that this structural class is a promising area for the development of new antiepileptic drugs. nih.gov

Central Nervous System Activity

Derivatives of nitrophenyl-imidazoline, a related heterocyclic structure, have been investigated for their effects on the central nervous system, particularly for analgesic and anti-inflammatory activities. A study involving the design and synthesis of novel 1-(4,4,5,5-tetramethyl-2-(3-nitrophenyl)-4,5-dihydroimidazol-1-yl)-oxyacetyl-L-amino acids found that these compounds exhibited excellent oral anti-inflammatory and analgesic effects in mouse models. nih.gov The research utilized pharmacophore analysis and molecular docking to rationally design these compounds, suggesting a targeted mechanism of action. nih.gov

Antidiabetic and Anti-HIV Activity

The 4-nitroimidazole scaffold has shown significant promise in the development of both antidiabetic and anti-HIV agents.

Antidiabetic Activity: Benzimidazole derivatives have been reported to possess hypoglycemic activity by enhancing insulin secretion and activity. nih.gov Some of these compounds, such as albendazole and lansoprazole, are believed to exert their antidiabetic effects through the activation of AMP-activated protein kinase (AMPK) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which are key targets in the treatment of type 2 diabetes. nih.gov Research on isobutyric acids containing a 4-nitrophenoxy moiety demonstrated that these molecules could act as selective PPARγ modulators and showed strong in vitro and in vivo antidiabetic effects. mdpi.com One nitro-compound from this series was identified as a promising orally active experimental antidiabetic candidate. mdpi.com

Anti-HIV Activity: A significant body of research has focused on 4-nitroimidazole derivatives as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. znaturforsch.comnih.gov These compounds work by targeting the reverse transcriptase enzyme, which is crucial for the replication of the HIV virus. znaturforsch.com

Several studies have synthesized series of 1-benzyl-2-ethyl-4-nitroimidazoles with various substitutions at the 5-position, often incorporating a piperazine moiety. znaturforsch.comnih.govznaturforsch.com These derivatives have been tested for their ability to inhibit HIV-1 and HIV-2 replication in cell cultures. nih.govznaturforsch.com Certain compounds have shown noteworthy activity. For example, one compound in a series of 2-alkylthio-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-piperazin-1-yl]ethanones showed inhibition of HIV-1 with an EC50 of 0.45 µg/mL and HIV-2 with an EC50 of 0.50 µg/mL. nih.gov In another study, a derivative from a series of 1-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-4-(1,1'-biaryl)-4-yl-piperazines exhibited inhibition of HIV-1 with an EC50 of 2.60 µg/mL and a selectivity index (SI) of 9. znaturforsch.com These findings underscore the potential of the 4-nitroimidazole scaffold as a template for developing novel anti-HIV drugs. researchgate.net

| Compound Series | Notable Compound | Virus Strain | EC₅₀ (µg/mL) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| 2-Alkylthio-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-piperazin-1-yl]ethanones | Compound 4 | HIV-1 | 0.45 | Not Reported | nih.gov |

| 2-Alkylthio-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-piperazin-1-yl]ethanones | Compound 4 | HIV-2 | 0.50 | Not Reported | nih.gov |

| Alkyl-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-piperazin-1-yl)ketones | Compound 11 | HIV-1 | 2.48 | 4 | nih.gov |

| 1-(1-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-4-(1,1'-biaryl)-4-yl-piperazines | Compound 6f | HIV-1 | 2.60 | 9 | znaturforsch.com |